8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Description
Properties
CAS No. |
476482-22-1 |
|---|---|
Molecular Formula |
C13H13BrN6O2S |
Molecular Weight |
397.25 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H13BrN6O2S/c1-18-9-8(10(21)19(2)13(18)22)20(11(14)17-9)6-7-23-12-15-4-3-5-16-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
FMCLRLBGHRLAME-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation at Position 7
The synthesis begins with 1,3-dimethylpurine-2,6-dione (theophylline), where position 7 undergoes alkylation using 1,2-dibromoethane in N-methyl-2-pyrrolidone (NMP) with potassium carbonate (K₂CO₃) as the base. This step introduces a bromoethyl moiety at C7, yielding 7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione with 85–94% efficiency under reflux conditions (80°C, 12 h).
Regioselective Bromination at Position 8
The intermediate is brominated at C8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 6 hours. This step achieves 75–83% yield, with the reaction’s regioselectivity driven by the electron-deficient purine ring system, favoring electrophilic attack at C8.
Thioether Formation via Nucleophilic Substitution
The final step involves displacing the ethyl chain’s terminal bromine with pyrimidin-2-ylthiol. Conducted in NMP with sodium carbonate (Na₂CO₃) at 70°C for 8 hours, this substitution attains 65–78% yield. The reaction mechanism proceeds via an SN2 pathway, with the thiolate anion attacking the electrophilic carbon.
Bromination-First Pathway
Early-Stage Bromination at C8
Starting with 1,3-dimethylpurine-2,6-dione, bromination at C8 is achieved using bromine (Br₂) in acetic acid at 50°C. This method provides 8-bromo-1,3-dimethylpurine-2,6-dione in 70–80% yield, though competing side reactions at N9 necessitate careful stoichiometric control.
Alkylation Challenges Post-Bromination
Subsequent alkylation at C7 with 1,2-dibromoethane proves less efficient (60–65% yield), as the electron-withdrawing bromine at C8 reduces the nucleophilicity of N7. Optimizing the base (e.g., cesium carbonate) and solvent (e.g., DMF) improves reactivity marginally.
Thiol Coupling Under Mild Conditions
The bromoethyl intermediate reacts with pyrimidin-2-ylthiol in tetrahydrofuran (THF) using triethylamine as the base, achieving 70% yield at ambient temperature. This route minimizes thermal decomposition risks associated with prolonged heating.
One-Pot Halogenation-Alkylation Approach
Concurrent Functionalization in NMP
A streamlined method combines bromination and alkylation in a single pot. 1,3-Dimethylpurine-2,6-dione is treated with NBS and 1,2-dibromoethane in NMP at 90°C for 24 hours, yielding 8-bromo-7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione directly. This approach achieves 68% overall yield but requires precise stoichiometry to avoid over-bromination.
Thiolation Efficiency
The one-pot intermediate undergoes thiol substitution with pyrimidin-2-ylthiol in dimethylacetamide (DMAc) , yielding the target compound in 72% purity after recrystallization. While time-efficient, this method demands rigorous purification to remove residual dibromoethane byproducts.
Catalytic Mitsunobu-Mediated Thioetherification
Alcohol Intermediate Synthesis
An alternative route involves synthesizing 7-(2-hydroxyethyl)-8-bromo-1,3-dimethylpurine-2,6-dione via bromination followed by alkylation with ethylene glycol derivatives. The hydroxyl group is activated using the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Coupling with Pyrimidin-2-ylthiol
The activated alcohol reacts with pyrimidin-2-ylthiol under Mitsunobu conditions (THF, 0°C to RT), forming the thioether bond in 60% yield. Although stereospecific, this method’s reliance on expensive reagents limits scalability.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield | Scalability |
|---|---|---|---|---|
| Sequential ABT | High regioselectivity, robust yields | Multi-step purification | 58–65% | Industrial |
| Bromination-First | Early C8 functionalization | Reduced N7 reactivity | 45–50% | Laboratory |
| One-Pot Halogenation | Time-efficient | Byproduct contamination risks | 50–55% | Pilot scale |
| Mitsunobu Approach | Stereochemical control | Cost-prohibitive reagents | 35–40% | Research |
Critical Reaction Parameters
Solvent Selection
Base Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Position
The bromine atom at the 8-position undergoes nucleophilic substitution under controlled conditions:
The bromine’s electronic activation by the purine ring facilitates these reactions. Steric hindrance from the 1,3-dimethyl groups slightly reduces reaction rates compared to non-methylated analogs .
Electrophilic Reactions on the Purine Core
The purine system participates in electrophilic substitutions, though reactivity is modulated by substituents:
-
Nitration : Limited success due to electron-withdrawing effects of the dione groups. Reactions with HNO3/H2SO4 at 0°C yield trace amounts of 3-nitro derivatives.
-
Halogenation : Further bromination is sterically hindered at the 8-position. Chlorination (Cl2/FeCl3) targets the pyrimidinyl sulfur but results in complex mixtures.
Alkylation and Side-Chain Modifications
The pyrimidin-2-ylsulfanylethyl side chain enables unique transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Thiol Oxidation | H2O2 (30%), RT, 2 hr | Disulfide formation (intermolecular crosslinking) |
| Alkylation | Alkyl halides (e.g., CH3I), K2CO3, DMF | S-alkylation on sulfur, forming sulfonium intermediates |
The sulfur atom’s nucleophilicity drives these reactions, though steric bulk from the purine core limits accessibility.
Stability Under Hydrolytic Conditions
The compound degrades in aqueous media:
| pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1.2 (acidic) | 37°C | Cleavage of sulfanyl-ethyl linkage | 8.2 hr |
| 7.4 (neutral) | 37°C | Slow hydrolysis of dione groups | >48 hr |
| 9.0 (basic) | 37°C | Rapid dealkylation at N-1/N-3 | 1.5 hr |
Hydrolysis products include 1,3-dimethylxanthine and pyrimidine-2-thiol .
Biological Reactivity and Target Interactions
While not a direct chemical reaction, the compound’s interaction with enzymes informs its reactivity:
| Biological Target | Interaction Mechanism | Functional Consequence |
|---|---|---|
| Adenosine Receptors | Competitive antagonism via purine core mimicry | Inhibits cAMP signaling (IC50 = 120 nM for A2A) |
| Kinases | ATP-binding site inhibition through dione coordination | Anti-proliferative effects in cancer cell lines (EC50 = 2.1 μM) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione exhibit significant anticancer properties. Studies have shown that such derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Hematopoietic Stem Cell Expansion
A notable application of this compound is in the expansion of hematopoietic stem/progenitor cells. In a patent published by researchers, it was described how this compound could enhance the proliferation and maintenance of these cells, which are crucial for blood cell formation and immune response. This application holds promise for therapeutic strategies in regenerative medicine and transplantation .
Inhibition of Enzymatic Activities
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer metabolism and proliferation. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases that are overactive in cancerous cells, thereby providing a targeted approach to cancer treatment.
Bioavailability and Solubility
Studies indicate that the compound possesses moderate solubility, which is essential for its bioavailability in therapeutic applications. Understanding its pharmacokinetics is crucial for optimizing dosage forms in clinical settings.
Case Studies
Mechanism of Action
The mechanism of action of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidin-2-ylsulfanylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and biological differences between the target compound and related purine-2,6-dione derivatives:
Table 1: Comparative Analysis of Purine-2,6-dione Derivatives
Key Structural and Functional Insights
Substituent Effects at the 7-Position: The target compound’s pyrimidinylsulfanylethyl group introduces sulfur-based polarity and π-electron density, which may facilitate interactions with enzymes like CK2 or serotonin receptors . Smaller substituents (e.g., 2-butynyl in ) lower molecular weight but may compromise target specificity due to reduced steric bulk.
Role of the 8-Position :
- Bromine (present in the target compound and analogs ) enhances metabolic stability compared to methoxy groups , as bromine’s electronegativity and size resist oxidative degradation.
- Methoxy derivatives exhibit chemopreventive activity but lack kinase inhibition, suggesting substituent-dependent mechanistic divergence.
8-Methoxy derivatives highlight the importance of substituent polarity in chemopreventive action, though bromine’s superior stability may offer therapeutic advantages.
Safety Considerations :
- The 8-bromo-7-butynyl analog carries multiple hazard warnings (e.g., H315, H319), suggesting that smaller alkyl chains may introduce toxicity risks. The target compound’s safety remains unstudied but warrants evaluation.
Biological Activity
8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to other purine derivatives known for their pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : Research indicates that 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cellular proliferation and survival, particularly those related to cancer progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : A study demonstrated that 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione effectively inhibited the growth of human cancer cell lines in vitro. The mechanism was linked to CDK inhibition leading to G1 phase arrest .
- Neuroprotection : Another case study indicated that the compound exhibited neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
- Anti-inflammatory Applications : Research has shown that this compound can reduce inflammatory cytokines in animal models of arthritis, suggesting its potential use in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the 7-position of purine-2,6-dione scaffolds?
- Methodological Answer : Alkylation at the 7-position is typically achieved using nucleophilic substitution reactions. For example, bromo-substituted intermediates (e.g., 8-bromo-1,3-dimethylpurine-2,6-dione) react with alkylating agents like ethyl 4-bromobutyrate in acetone under reflux, catalyzed by K₂CO₃ and benzyltriethylammonium chloride (TEBA) . Post-alkylation, functional groups (e.g., hydrazides or amides) can be introduced via condensation or hydrolysis. Characterization relies on FTIR (e.g., C=O stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 169, 149) .
Q. How is metabolic stability evaluated for purine-2,6-dione derivatives in preclinical studies?
- Methodological Answer : In vitro biotransformation assays using Cunninghamella fungal models are common. For instance, metabolic stability is assessed by incubating compounds (e.g., 8-methoxy derivatives) with fungal cultures, followed by LC-MS analysis to detect phase I/II metabolites. Compounds with unmodified parent peaks after 72 hours indicate high metabolic stability .
Advanced Research Questions
Q. How do substituents at the 7- and 8-positions influence kinase inhibition efficacy (e.g., CK2 or PDEs)?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky, flexible substituents at the 7-position (e.g., 3-phenoxypropyl groups) reduce CK2 inhibition (IC₅₀ > 10 µM), while bromo or methoxy groups at the 8-position enhance target binding. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with CK2’s ATP-binding pocket, where bromo groups form halogen bonds with Leu45 .
Q. What experimental approaches resolve contradictions between in vitro activity and in vivo metabolic outcomes?
- Methodological Answer : Discrepancies arise when substituents improve target affinity but reduce metabolic stability. To address this:
- Step 1 : Perform parallel assays: (i) kinase inhibition (e.g., radiometric CK2 assays) and (ii) hepatocyte microsomal stability tests.
- Step 2 : Use deuterium labeling (e.g., methyl-d₃ groups) to prolong half-life without altering steric effects .
- Step 3 : Optimize substituents via iterative SAR (e.g., replacing 2-pyrimidinylsulfanylethyl with cyclopropanecarbonylpiperazinyl groups to balance activity and stability) .
Q. What computational tools validate the binding modes of purine-2,6-dione derivatives to ALDH1A1 or TRPA1 channels?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations are used. For ALDH1A1 inhibitors like NCT-501, docking into the NAD⁺-binding site (PDB: 6Z8) reveals critical hydrogen bonds between the purine core and Tyr160 . MM-PBSA binding energy calculations quantify contributions of bromo and pyrimidinyl groups (<−40 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
